Home > Products > Screening Compounds P105474 > 1-Deaminopenicillamine-oxytocin
1-Deaminopenicillamine-oxytocin - 6663-74-7

1-Deaminopenicillamine-oxytocin

Catalog Number: EVT-1557716
CAS Number: 6663-74-7
Molecular Formula: C45H69N11O12S2
Molecular Weight: 1020.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Deaminopenicillamine-oxytocin is a synthetic analog of the naturally occurring hormone oxytocin, designed to exhibit antioxytocic properties. This compound is notable for its ability to inhibit the oxytocic response, making it a subject of interest in pharmacological research. The modification involves the substitution of a specific amino acid in the oxytocin structure, which significantly alters its biological activity.

Source

The compound is synthesized through chemical methods that typically involve solid-phase peptide synthesis and various coupling techniques. The synthesis and characterization of 1-Deaminopenicillamine-oxytocin have been documented in several scientific publications, highlighting its pharmacological potential and mechanism of action .

Classification

1-Deaminopenicillamine-oxytocin falls under the category of peptide hormones and specifically belongs to the class of oxytocin analogs. It is classified as an antagonist due to its ability to inhibit the biological effects of oxytocin.

Synthesis Analysis

Methods

The synthesis of 1-Deaminopenicillamine-oxytocin typically employs solid-phase synthesis techniques. The process involves:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
  2. Coupling Reactions: The compound can be synthesized using an [8 + 1] coupling strategy, where specific amino acids are coupled in solution after initial solid-phase synthesis.
  3. Deprotection and Cyclization: Following synthesis, protecting groups are removed, and cyclization occurs to form the active compound .

Technical details include the use of reagents such as sodium amide for deprotection and potassium ferricyanide for cyclization, with purification steps involving gel filtration chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 1-Deaminopenicillamine-oxytocin includes a modified peptide backbone derived from oxytocin. The specific modification involves the deamination of the penicillamine residue at position one and a substitution at position four with threonine.

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: Approximately 318.37 g/mol
  • Structural Features: The compound retains the cyclic disulfide bridge characteristic of oxytocin, which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

1-Deaminopenicillamine-oxytocin participates in various chemical reactions primarily related to its interaction with biological targets:

  • Inhibition Reaction: It acts as a potent inhibitor of the oxytocic response by binding to oxytocin receptors, thereby blocking their activation.
  • Pharmacological Activity: The compound exhibits an antivasopressor activity with a pA2 value indicating its potency as an antagonist .

Technical details regarding these reactions include kinetic studies that measure binding affinity and potency against standard assays for oxytocin activity.

Mechanism of Action

Process

The mechanism of action for 1-Deaminopenicillamine-oxytocin involves:

  1. Receptor Binding: The compound binds competitively to the oxytocin receptors, preventing natural oxytocin from exerting its effects.
  2. Inhibition of Biological Responses: This binding leads to a reduction in physiological responses mediated by oxytocin, such as uterine contractions and vasopressor effects.

Data

Research indicates that 1-Deaminopenicillamine-oxytocin has a significantly higher inhibitory potency compared to other analogs, with pA2 values suggesting strong antagonistic properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with thiol groups due to the presence of sulfur in its structure.

Relevant analyses include stability studies under various conditions and solubility tests in different solvents.

Applications

Scientific Uses

1-Deaminopenicillamine-oxytocin has several applications in scientific research:

  • Pharmacological Studies: Used as a tool compound to study oxytocin receptor functions and signaling pathways.
  • Therapeutic Research: Investigated for potential therapeutic uses in conditions where modulation of oxytocin activity is beneficial, such as anxiety disorders or labor induction management .

This compound serves as an important model for understanding receptor interactions and developing new therapeutic agents targeting similar pathways.

Historical Development & Scientific Lineage of Oxytocin Analogues

Emergence of Peptide Hormone Modification in Mid-20th Century Endocrinology

The mid-20th century witnessed revolutionary advances in peptide endocrinology, driven by the convergence of synthetic chemistry and physiological testing. Following the isolation of native oxytocin from pituitary extracts in the 1950s, researchers sought to elucidate structure-activity relationships through targeted molecular modifications. This era established foundational principles for peptide engineering: (1) Systematic residue substitutions could enhance stability, receptor specificity, or antagonistic properties; (2) Disulfide bridge modifications altered conformational stability; and (3) N-terminal deamination influenced receptor binding kinetics. The discovery that minor structural changes could convert agonists into antagonists—as demonstrated by the vasopressin analogue [1-β-mercaptopropionic acid]vasopressin—provided a template for oxytocin modification. These approaches coalesced into a new pharmacological paradigm: rational design of peptide hormone analogues with tailored properties [3] [7].

Vincent du Vigneaud’s Pioneering Work on Oxytocin and Structural Analogues

Vincent du Vigneaud’s Nobel Prize-winning research (1955) provided the essential framework for oxytocin analogue development. His team achieved four critical milestones:

  • First Peptide Hormone Sequencing: Determination of oxytocin’s primary structure (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), revealing a cyclic hexapeptide with a tripeptide tail [7].
  • Total Synthesis of Oxytocin: Confirmed its structure and bioactivity, enabling large-scale production for research [7].
  • Discovery of Neurophysin I: Identification of the oxytocin carrier protein informed precursor processing and metabolic stability [7].
  • Early Analog Synthesis: Creation of desamino-oxytocin (1-β-mercaptopropionic acid substitution) demonstrated that N-terminal deamination enhanced uterotonic potency by resisting enzymatic degradation [5].

These breakthroughs established oxytocin as a model system for peptide structure-function studies and catalyzed global efforts to develop clinically useful analogues [5] [7].

Evolution of Antagonist Design: From Native Oxytocin to 1-Deaminopenicillamine Substitution

The development of 1-deaminopenicillamine-oxytocin (dPOT) emerged from iterative refinements of du Vigneaud’s work, targeting competitive receptor antagonists:

  • First-Generation Antagonists: [1-Penicillamine]-oxytocin (1966) replaced Cys¹ with penicillamine (β,β-dimethylcysteine). This sterically hindered disulfide formation and abolished agonist activity while introducing weak antagonism (pA₂ = 6.5) [5].
  • Deamination Breakthrough: Removal of the N-terminal α-amino group (1-deaminopenicillamine substitution) significantly increased antagonistic potency. The resultant dPOT exhibited a pA₂ of 7.14 ± 0.05 against oxytocin-induced uterine contractions—a 10-fold improvement over its predecessor [3] [5].
  • Mechanistic Insight: The combined modifications conferred conformational rigidity that prevented receptor activation while allowing high-affinity binding. This established dPOT as a template for further optimization [4].

Properties

CAS Number

6663-74-7

Product Name

1-Deaminopenicillamine-oxytocin

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H69N11O12S2

Molecular Weight

1020.2 g/mol

InChI

InChI=1S/C45H69N11O12S2/c1-7-24(4)37-43(67)51-27(14-15-33(46)58)39(63)52-30(19-34(47)59)40(64)54-31(44(68)56-16-8-9-32(56)42(66)53-28(17-23(2)3)38(62)49-21-35(48)60)22-69-70-45(5,6)20-36(61)50-29(41(65)55-37)18-25-10-12-26(57)13-11-25/h10-13,23-24,27-32,37,57H,7-9,14-22H2,1-6H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,63)(H,53,66)(H,54,64)(H,55,65)/t24-,27?,28-,29+,30-,31-,32-,37-/m0/s1

InChI Key

IZIWNJRAVSDMFB-DEOFYFBKSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1-(3-mercapto-3-methylbutanoic acid)oxytocin
1-deaminopenicillamine-oxytocin
oxytocin, 1-deaminopenicillamine-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC(CC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.